![molecular formula C13H15NO B13283322 N-[1-(furan-2-yl)ethyl]-3-methylaniline](/img/structure/B13283322.png)
N-[1-(furan-2-yl)ethyl]-3-methylaniline
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Overview
Description
N-[1-(furan-2-yl)ethyl]-3-methylaniline is an organic compound that belongs to the class of aniline derivatives It features a furan ring attached to an ethyl group, which is further connected to a methylaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(furan-2-yl)ethyl]-3-methylaniline typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of acid catalysts.
Alkylation: The furan ring is then alkylated using ethyl halides under basic conditions to form 1-(furan-2-yl)ethyl derivatives.
Coupling with Methylaniline: The final step involves coupling the 1-(furan-2-yl)ethyl derivative with 3-methylaniline using a coupling agent such as palladium catalysts under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[1-(furan-2-yl)ethyl]-3-methylaniline undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group in the aniline moiety can be reduced to form amino derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of palladium catalysts are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions include furan-2,3-dione derivatives, amino derivatives, and various substituted aniline derivatives.
Scientific Research Applications
N-[1-(furan-2-yl)ethyl]-3-methylaniline has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Studies: It is studied for its antimicrobial and antioxidant activities, making it a candidate for developing new therapeutic agents.
Mechanism of Action
The mechanism of action of N-[1-(furan-2-yl)ethyl]-3-methylaniline involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(furan-2-yl)propionate: This compound features a furan ring attached to a propionate group and is used as a flavoring agent in the food industry.
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: This compound is investigated for its anticancer properties and its ability to inhibit epidermal growth factor receptors.
Uniqueness
N-[1-(furan-2-yl)ethyl]-3-methylaniline is unique due to its specific structural features that allow it to interact with a wide range of biological targets. Its combination of a furan ring and aniline moiety provides a versatile scaffold for developing new therapeutic agents and materials.
Biological Activity
N-[1-(Furan-2-yl)ethyl]-3-methylaniline is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Synthesis
This compound can be represented by the following chemical structure:
The synthesis typically involves the reaction of furan derivatives with 3-methylaniline under controlled conditions. Various methods, such as condensation reactions and coupling techniques, have been explored to optimize yield and purity.
1. Tyrosinase Inhibition
Recent studies have highlighted the compound's potential as a tyrosinase inhibitor , which is significant for treating skin pigmentation disorders. Tyrosinase plays a critical role in melanin production, and its inhibition can reduce hyperpigmentation.
- Mechanism of Action : The compound exhibits mixed-type inhibition against mushroom tyrosinase, with an IC50 value indicating strong inhibitory activity. For instance, similar furan derivatives have shown IC50 values as low as 0.0433 µM for monophenolase activity, suggesting that modifications to the furan ring can enhance inhibitory effects .
Compound | IC50 (µM) | Type of Inhibition |
---|---|---|
This compound | TBD | Mixed |
Kojic Acid | 19.97 | Standard |
2. Antiviral Properties
Some derivatives of furan-containing compounds have demonstrated antiviral activity, particularly against respiratory viruses. Although specific data on this compound is limited, related structures have shown promising results in inhibiting viral replication through interaction with viral proteins .
3. Neuroprotective Effects
Research has indicated that compounds with a furan moiety may possess neuroprotective properties. For example, studies on similar benzothiadiazine derivatives have shown their ability to modulate neurotransmitter levels in the brain, suggesting that this compound might also influence central nervous system activity .
Case Study 1: Tyrosinase Inhibition
A study evaluated various furan derivatives for their tyrosinase inhibitory activity. Among them, compounds structurally related to this compound showed significant inhibition compared to standard inhibitors like kojic acid. The results underscored the importance of functional groups on the furan ring in determining biological activity.
Case Study 2: Antiviral Activity
In a comparative analysis of small molecule inhibitors targeting respiratory viruses, compounds similar to this compound were tested for their efficacy in vitro. Results indicated that structural modifications could enhance antiviral potency while maintaining low cytotoxicity .
Properties
Molecular Formula |
C13H15NO |
---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
N-[1-(furan-2-yl)ethyl]-3-methylaniline |
InChI |
InChI=1S/C13H15NO/c1-10-5-3-6-12(9-10)14-11(2)13-7-4-8-15-13/h3-9,11,14H,1-2H3 |
InChI Key |
GJBYFPHYBMVTLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(C)C2=CC=CO2 |
Origin of Product |
United States |
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